molecular formula C22H21N5O2S B12637968 5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine

5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine

Cat. No.: B12637968
M. Wt: 419.5 g/mol
InChI Key: DXJFCVFLFNHIDB-UHFFFAOYSA-N
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Description

5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[3,2-d]pyrimidine core, a pyridine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by morpholine.

    Attachment of the 3-Methoxyphenyl Group: This step can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 3-methoxyphenyl and a halogenated thieno[3,2-d]pyrimidine intermediate.

    Formation of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups on the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine has several scientific

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

5-[6-(3-methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C22H21N5O2S/c1-28-16-4-2-3-14(11-16)18-12-17-20(30-18)22(27-7-9-29-10-8-27)26-21(25-17)15-5-6-19(23)24-13-15/h2-6,11-13H,7-10H2,1H3,(H2,23,24)

InChI Key

DXJFCVFLFNHIDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(C=C4)N)N5CCOCC5

Origin of Product

United States

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